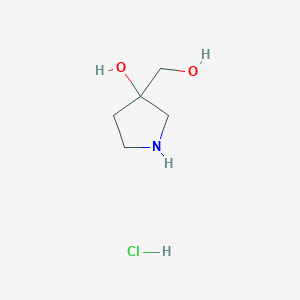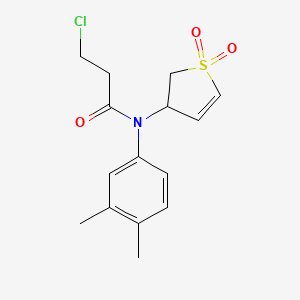![molecular formula C15H14N4O3S B2670528 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034322-25-1](/img/structure/B2670528.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a novel organic compound featuring a pyridopyrimidine core
Métodos De Preparación
Synthetic routes and reaction conditions::
Starting with the synthesis of the pyridopyrimidine core through the reaction of pyrimidine derivatives with aldehydes.
Further substitution at specific positions on the ring structure using thiophene derivatives and acetamide groups.
Reaction conditions typically involve controlled temperatures, catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
The compound's synthesis can be scaled up using batch reactors, maintaining stringent reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of reactions it undergoes::
Oxidation: Can be oxidized using reagents like hydrogen peroxide or oxygen under catalytic conditions.
Reduction: Can be reduced using hydrides such as sodium borohydride.
Substitution: Involved in nucleophilic substitution reactions at active sites.
Oxidation: Use of peroxides under acidic or basic conditions.
Reduction: Use of hydrides under inert atmospheres to prevent oxidation.
Substitution: Use of various nucleophiles under mild to moderate temperatures.
Oxidation products typically include oxidized derivatives of the thiophene ring.
Reduction products often involve the formation of alcohols or amines.
Substitution reactions yield derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
In chemistry::
Used as a ligand in coordination chemistry to form complex structures with metals. In biology:
Investigated for its potential as an enzyme inhibitor, particularly targeting nucleotide synthesis pathways. In medicine:
Explored for its potential anti-cancer properties due to its ability to inhibit cell proliferation. In industry:
Used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by interacting with key enzymes involved in nucleotide synthesis.
Its molecular targets include dihydrofolate reductase and thymidylate synthase, inhibiting their activity and thereby disrupting DNA synthesis pathways.
Pathways involved often include the folate pathway and pyrimidine metabolism.
Comparación Con Compuestos Similares
Unique features::
The combination of a pyridopyrimidine core with a thiophene ring makes it distinctive compared to other similar compounds.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(phenyl)acetamide: Differs by having a phenyl group instead of a thiophene ring.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(furan-3-yl)acetamide: Differs by having a furan ring instead of a thiophene ring.
This compound's unique structure allows it to bridge various fields of research, making it a valuable subject for further investigation.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-12(8-10-3-7-23-9-10)16-5-6-19-14(21)11-2-1-4-17-13(11)18-15(19)22/h1-4,7,9H,5-6,8H2,(H,16,20)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBQNFUMJJUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CC3=CSC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
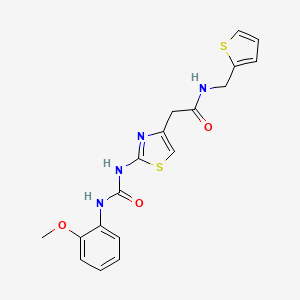
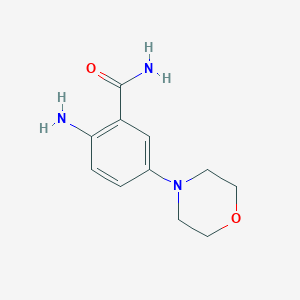
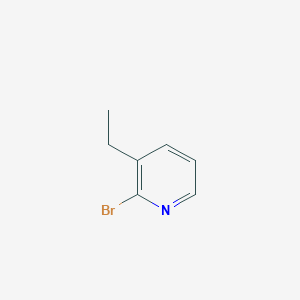
![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)
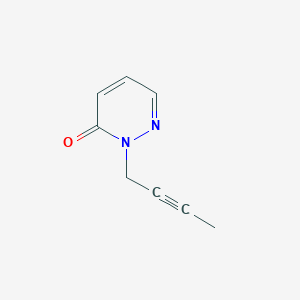
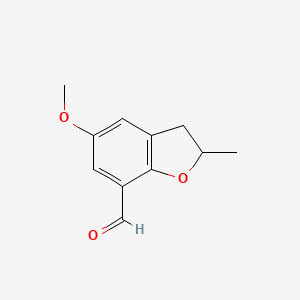
![4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2670458.png)

